molecular formula C26H52D4NO6P B1159027 Lyso-PAF C-18 -d4

Lyso-PAF C-18 -d4

Cat. No.: B1159027
M. Wt: 513.7
InChI Key: XKBJVQHMEXMFDZ-VGOTWLLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lyso-PAF C-18-d4 (1-O-octadecyl-(d4)-sn-glycero-3-phosphocholine) is a deuterated isotopologue of Lyso-PAF C-18, a lysophospholipid characterized by an 18-carbon alkyl chain at the sn-1 position and a hydroxyl group at the sn-2 position . The deuterium atoms are incorporated at specific positions (e.g., 9,9',10,10' or 10,10',11,11' depending on the manufacturer) to serve as an internal standard for quantitative analysis via GC- or LC-MS . Its molecular formula is C26H52D4NO6P (molecular weight: 513.7), differing from non-deuterated Lyso-PAF C-18 (C26H56NO6P, molecular weight: 509.7) by four deuterium atoms .

Lyso-PAF C-18-d4 is enzymatically derived from PAF C-18 via PAF-acetylhydrolase (PAF-AH) or synthesized through CoA-independent transacylase activity on 1-O-octadecyl-2-acyl-glycerophosphocholine . It plays a critical role in lipidomic studies, enabling precise quantification of Lyso-PAF C-18 in biological samples without isotopic interference .

Properties

Molecular Formula

C26H52D4NO6P

Molecular Weight

513.7

InChI

InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3/t26-/m1/s1/i13D2,14D2

InChI Key

XKBJVQHMEXMFDZ-VGOTWLLUSA-N

SMILES

O=P(OCC[N+](C)(C)C)([O-])OC[C@H](O)COCCCCCCCC([2H])([2H])C([2H])([2H])CCCCCCCCC

Synonyms

1-O-octadecyl-sn-glyceryl-3-phosphorylcholine-10,10,11,11-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Characteristics of Lyso-PAF C-18-d4 and Analogs
Compound Chain Length Deuterium Atoms Molecular Weight Key Biological Roles Applications
Lyso-PAF C-18-d4 C18 4 (positions vary) 513.7 Substrate for acyltransferases ; inert isotopic standard GC/LC-MS internal standard
Lyso-PAF C-18 C18 None 509.7 Cytoprotective synergist with LPC ; cytotoxic agent Research on oxidative stress, inflammation
Lyso-PAF C-16 C16 None 481.6 Weak cytotoxicity ; substrate for plasmanylcholine synthesis Enzymatic studies
Lyso-PAF C-16-d4 C16 4 485.6 Isotopic analog for Lyso-PAF C-16 Quantitative MS analysis
PAF C-18 C18 Acetylated sn-2 523.7 Pro-inflammatory mediator ; induces platelet aggregation Inflammation models
LPC C-18:0 C18 None 523.6 Antioxidant; synergizes with Lyso-PAF for cytoprotection Cell viability assays
(a) Cytotoxicity and Chain Length Dependence
  • C18 vs. C16 Analogs : Lyso-PAF C-18 exhibits higher cytotoxicity than Lyso-PAF C-16. For example, Lyso-PAF C-18 reduced cell viability in HT29 and HL60 cells at lower concentrations compared to its C16 counterpart . Similarly, ether phospholipids with C18 chains demonstrated stronger inhibition of leukocyte membrane Ca²⁺-ATPase activity (~70% inhibition) than C16 analogs .
  • Synergistic Effects : Lyso-PAF C-18 alone lacks cytoprotective activity against H₂O₂-induced oxidative stress in J774A.1 cells but shows significant protection when combined with LPC C-18:0 . This contrasts with PAF C-18, which exacerbates inflammation and neuronal damage .
(b) Enzymatic Interactions
  • Lyso-PAF C-18-d4 retains enzymatic compatibility with acyltransferases (e.g., LPCAT1), mirroring the behavior of non-deuterated Lyso-PAF C-18 . This property validates its use as a stable isotopic tracer in lipid metabolism studies.

Analytical Utility

  • Isotopic Standards: Lyso-PAF C-18-d4 is critical for MS-based quantification due to its near-identical chromatographic behavior to Lyso-PAF C-17. For example, Santa Cruz Biotechnology’s variant (deuterium at 10,10',11,11') and Cayman Chemical’s variant (deuterium at 9,9',10,10') are both optimized to avoid signal overlap .
  • Sensitivity : LC-MS/MS methods using Lyso-PAF C-18-d4 achieve detection limits of 0.2–20 ng/mL for Lyso-PAF isoforms in tissues like nasal polyps .

Unique Structural Features

  • Deuterium Placement: Discrepancies in deuterium positions (e.g., 9,9',10,10' vs.
  • Alkyl vs. Acyl Chains : Unlike lysophosphatidylcholines (LPCs) with acyl chains, Lyso-PAFs have ether-linked alkyl chains, enhancing their metabolic stability and receptor-binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lyso-PAF C-18 -d4
Reactant of Route 2
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